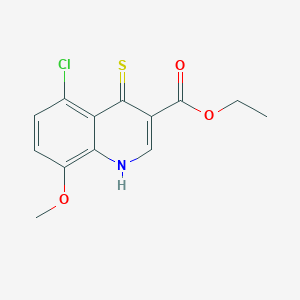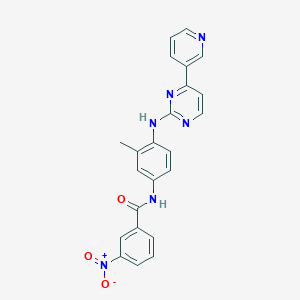
Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-5-Brom-3-(2-Chloracetyl)-2-hydroxybenzoat ist eine organische Verbindung, die zur Klasse der bromierten Hydroxybenzoate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Bromatoms in der 5. Position, einer Chloracetylgruppe in der 3. Position und einer Methoxygruppe in der 2. Position des Benzoatrings aus. Sie wird in verschiedenen chemischen Reaktionen eingesetzt und findet Anwendung in der wissenschaftlichen Forschung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-5-Brom-3-(2-Chloracetyl)-2-hydroxybenzoat umfasst in der Regel folgende Schritte:
Bromierung: Der Ausgangsstoff, 2-Hydroxybenzoesäure, wird in der 5. Position mit Brom in Gegenwart eines Katalysators bromiert.
Chloracetylierung: Das bromierte Produkt wird dann in Gegenwart einer Base mit Chloracetylchlorid umgesetzt, um die Chloracetylgruppe in der 3. Position einzuführen.
Veresterung: Schließlich wird das Produkt in Gegenwart eines sauren Katalysators mit Methanol verestert, um den Methylester zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen trägt zur effizienten Skalierung des Produktionsprozesses bei.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-5-Brom-3-(2-Chloracetyl)-2-hydroxybenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Brom- und Chloracetylgruppen können mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Hydrolyse: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumhydroxid, Kaliumcarbonat und verschiedene Nucleophile werden verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden eingesetzt.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Hydrolyse: Saure oder basische Bedingungen werden verwendet, um die Estergruppe zu hydrolysieren.
Hauptprodukte, die gebildet werden
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Oxidation: Oxidierte Derivate mit verschiedenen funktionellen Gruppen.
Reduktion: Reduzierte Derivate mit veränderten funktionellen Gruppen.
Hydrolyse: Die entsprechende Carbonsäure.
Wissenschaftliche Forschungsanwendungen
Methyl-5-Brom-3-(2-Chloracetyl)-2-hydroxybenzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle eingesetzt.
Biologie: Wird auf seine möglichen biologischen Aktivitäten und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine möglichen therapeutischen Eigenschaften und als Vorläufer bei der Arzneimittelsynthese untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Zwischenprodukten für verschiedene industrielle Anwendungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-5-Brom-3-(2-Chloracetyl)-2-hydroxybenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Chloracetylgruppe kann als Elektrophil wirken und mit Nucleophilen in biologischen Systemen reagieren. Das Bromatom und der Hydroxybenzoat-Rest tragen zur Reaktivität und Bindungsaffinität der Verbindung zu verschiedenen Enzymen und Rezeptoren bei.
Wirkmechanismus
The mechanism of action of Methyl 5-Bromo-3-(2-chloroacetyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom and hydroxybenzoate moiety contribute to the compound’s reactivity and binding affinity to various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-5-Brom-2-hydroxybenzoat: Fehlt die Chloracetylgruppe, wodurch es in bestimmten Substitutionsreaktionen weniger reaktiv ist.
Methyl-3-(2-Chloracetyl)-2-hydroxybenzoat: Fehlt das Bromatom, was sich auf seine Reaktivität und Bindungseigenschaften auswirkt.
Methyl-5-Brom-3-(Acetyl)-2-hydroxybenzoat: Hat eine Acetylgruppe anstelle einer Chloracetylgruppe, was sein chemisches Verhalten verändert.
Einzigartigkeit
Methyl-5-Brom-3-(2-Chloracetyl)-2-hydroxybenzoat ist aufgrund des Vorhandenseins sowohl von Brom- als auch von Chloracetylgruppen einzigartig, die ihm eine besondere Reaktivität und Bindungseigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene chemische und biologische Studien.
Eigenschaften
Molekularformel |
C10H8BrClO4 |
|---|---|
Molekulargewicht |
307.52 g/mol |
IUPAC-Name |
methyl 5-bromo-3-(2-chloroacetyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H8BrClO4/c1-16-10(15)7-3-5(11)2-6(9(7)14)8(13)4-12/h2-3,14H,4H2,1H3 |
InChI-Schlüssel |
BIFIHCOXTFGJCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1O)C(=O)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830998.png)

![Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)-](/img/structure/B11831011.png)
![[(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11831020.png)



![[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol](/img/structure/B11831029.png)
![(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol](/img/structure/B11831033.png)
![2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11831036.png)


